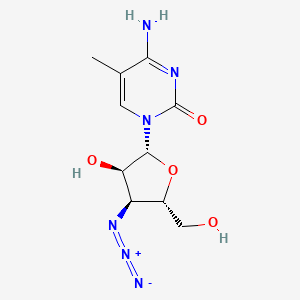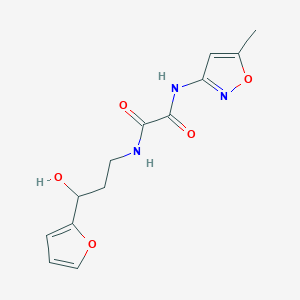
3'-Azido-3'-deoxy-5-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxy-5-methylcytidine is a chemical compound known for its potent antiviral properties. It is particularly effective against xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. The compound is also utilized in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3'-Azido-3'-desoxy-5-methylcytidin umfasst typischerweise die Azidierung von 3'-Desoxy-5-methylcytidin. Dieser Prozess kann durch die Reaktion von 3'-Desoxy-5-methylcytidin mit Natriumazid in Gegenwart eines geeigneten Lösungsmittels wie Dimethylsulfoxid erreicht werden. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um die Substitution der Hydroxylgruppe durch eine Azidgruppe zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3'-Azido-3'-desoxy-5-methylcytidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3'-Azido-3'-desoxy-5-methylcytidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Azidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Cycloadditionsreaktionen: Die Azidgruppe kann Kupfer-katalysierte Azid-Alkin-Cycloadditionsreaktionen (CuAAC) und spannungsinduzierte Alkin-Azid-Cycloadditionsreaktionen (SPAAC) mit Molekülen eingehen, die Alkin- oder Dibenzocyclooctyngruppen enthalten
Häufige Reagenzien und Bedingungen:
Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Erfordert Kupfer(I)-Katalysatoren und Alkin-haltige Moleküle.
Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Verwendet Dibenzocyclooctyn- oder Bicyclononyn-Gruppen ohne die Notwendigkeit eines Katalysators
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
3'-Azido-3'-desoxy-5-methylcytidin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der Click-Chemie zur Synthese von Triazolderivaten verwendet.
Biologie: In Studien zur Hemmung von xenotropem murinem Leukämie-assoziiertem Retrovirus und dem humanen Immundefizienzvirus Typ 1 eingesetzt.
Medizin: Aufgrund seiner potenziellen therapeutischen Anwendungsmöglichkeiten in der antiviralen Behandlung untersucht.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und anderen pharmazeutischen Verbindungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3'-Azido-3'-desoxy-5-methylcytidin beinhaltet die Hemmung viraler Reverse-Transkriptase-Enzyme. Die Verbindung wird während der Replikation in die virale DNA eingebaut, was zu einer Kettenabbruchreaktion führt und die Synthese neuer viraler Partikel verhindert. Diese Wirkung hemmt effektiv die Replikation von xenotropem murinem Leukämie-assoziiertem Retrovirus und dem humanen Immundefizienzvirus Typ 1 .
Ähnliche Verbindungen:
3'-Azido-3'-desoxythymidin: Ein weiteres Azido-substituiertes Nukleosid mit antiviralen Eigenschaften.
3'-Azido-3'-desoxyuridin: Ähnlich in Struktur und Funktion, wird in der antiviralen Forschung eingesetzt.
Einzigartigkeit: 3'-Azido-3'-desoxy-5-methylcytidin ist einzigartig aufgrund seiner spezifischen Hemmung von xenotropem murinem Leukämie-assoziiertem Retrovirus und dem humanen Immundefizienzvirus Typ 1. Seine Azidgruppe macht es auch in Click-Chemie-Anwendungen sehr vielseitig, wodurch die effiziente Synthese von Triazolderivaten ermöglicht wird .
Wirkmechanismus
The mechanism of action of 3’-Azido-3’-deoxy-5-methylcytidine involves the inhibition of viral reverse transcriptase enzymes. The compound incorporates into the viral DNA during replication, leading to chain termination and preventing the synthesis of new viral particles. This action effectively inhibits the replication of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1 .
Vergleich Mit ähnlichen Verbindungen
3’-Azido-3’-deoxythymidine: Another azido-substituted nucleoside with antiviral properties.
3’-Azido-3’-deoxyuridine: Similar in structure and function, used in antiviral research.
Uniqueness: 3’-Azido-3’-deoxy-5-methylcytidine is unique due to its specific inhibition of xenotropic murine leukemia-related retrovirus and human immunodeficiency virus type 1. Its azide group also makes it highly versatile in click chemistry applications, allowing for the efficient synthesis of triazole derivatives .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDXEHGLJUNPT-JXOAFFINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B2512542.png)

![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2512545.png)



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2512551.png)

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)

